2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ol is a fluorinated aromatic compound notable for its unique properties and potential applications in various scientific fields. This compound is characterized by the presence of five fluorine atoms attached to a biphenyl structure, which significantly influences its chemical behavior and physical properties. The compound is classified under organofluorine compounds, specifically as a polyfluorinated biphenyl derivative.
The compound can be sourced through specialized chemical suppliers and is primarily used in research settings. Its classification as an organofluorine compound highlights its relevance in materials science and organic synthesis due to the unique reactivity imparted by the fluorine atoms.
The synthesis of 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ol generally involves several key steps:
For industrial applications, the synthesis may be scaled up using continuous flow reactors and automated systems to enhance efficiency while maintaining high product quality.
The molecular formula of 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ol is with a molecular weight of 274.19 g/mol. The structure features five fluorine substituents on the biphenyl framework, significantly affecting its electronic properties.
Property | Value |
---|---|
Molecular Formula | C13H4F5O |
Molecular Weight | 274.19 g/mol |
IUPAC Name | 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ol |
InChI | InChI=1S/C13H4F5O/c14-9-8(7-3-1-2-6(4-7)5-19)10(15)12(17)13(18)11(9)16/h1-4H |
Canonical SMILES | C1=CC(=CC(=C1)C2=C(C(=C(C(=C2F)F)F)F)F)O |
2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ol can undergo various chemical reactions:
The reactions typically utilize reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction. The choice of solvent and reaction conditions plays a crucial role in determining the outcome of these reactions .
The mechanism of action for 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ol involves several interaction pathways:
The physical properties of 2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ol are influenced by its fluorinated structure:
The chemical properties include:
2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ol has several notable applications:
This compound's multifunctional nature makes it valuable across different scientific domains, particularly where fluorinated compounds are advantageous.
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0